2-Chloro-6-fluoroquinazoline
Overview
Description
Synthesis Analysis
Quinazoline derivatives are synthesized through various methods, often involving cyclization reactions, chlorination, and nucleophilic substitution. A notable method for synthesizing similar compounds includes the reaction of amino benzoic acid and urea through cyclization, followed by specific substitutions to introduce fluorine and chlorine atoms into the quinazoline ring (Zhou et al., 2019).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including those with chloro and fluoro substitutions, has been elucidated using techniques such as X-ray crystallography. These studies reveal the orthorhombic system of crystals and detail the three-dimensional stacking of molecules, which is crucial for understanding the compound's interactions and reactivity (Cai et al., 2019).
Chemical Reactions and Properties
Quinazoline compounds undergo various chemical reactions, including regioselective substitutions, which are pivotal in modifying their chemical structure for specific applications. Such modifications can lead to the synthesis of biologically active derivatives, showcasing the versatility of the quinazoline scaffold (Kim et al., 2003).
Scientific Research Applications
Cancer Treatment : 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline is found to inhibit lung cancer cell proliferation by forming a three-dimensional structure through weak N-H...N hydrogen bonding (Cai et al., 2019).
Antimicrobial and Antiviral Agents : Some novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines show potential as dual inhibitors of Mycobacterium tuberculosis and influenza virus (Marvadi et al., 2019).
Epidermal Growth Factor Receptor Inhibitors : Derivatives of 4-(Halogenoanilino)-6-bromoquinazolines, specifically the 2-(4-fluorophenyl) substituted ones, show potential as inhibitors in this category (Mphahlele et al., 2017).
Fluorophores and Antioxidants : 2-(2-carboxyphenylamino)-4-methylquinolines IIa-IIIc synthesized in studies show promise as efficient fluorophores and antioxidants for various biological systems (Aleksanyan & Hambardzumyan, 2013).
Human Serum Albumin Interaction : Fluorodihydroquinazolin derivatives can bind to human serum albumin, inducing conformation changes and quenching its intrinsic fluorescence (Wang et al., 2016).
Agricultural Chemistry : Novel derivatives bearing the 6-fluoroquinazolinyl moiety show promising antibacterial and antifungal activities, offering potential as bactericide candidates (Ding et al., 2021).
Chemosensors : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ and binds it, useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antifungal and Antibacterial Study : Fluoroquinolone-based 4-thiazolidinones show promising antifungal and antibacterial activities with potential applications in pharmaceuticals and cosmetics (Patel & Patel, 2010).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJZACFROUOTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591580 | |
Record name | 2-Chloro-6-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoroquinazoline | |
CAS RN |
113082-27-2 | |
Record name | 2-Chloro-6-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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